6-bromo-N-(4-(4-methoxypiperidin-1-yl)phenyl)-2-methyl-2H-indazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-bromo-N-(4-(4-methoxypiperidin-1-yl)phenyl)-2-methyl-2H-indazole-3-carboxamide is a useful research compound. Its molecular formula is C21H23BrN4O2 and its molecular weight is 443.345. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Synthesis Techniques : A practical method for synthesizing orally active CCR5 antagonists has been developed, demonstrating the synthesis of complex molecules involving bromo-indazole derivatives. This highlights the role of bromo-indazole compounds in developing pharmaceuticals (Ikemoto et al., 2005).
Structural Analysis and Derivation : The synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, related to dopamine and serotonin receptor antagonists, demonstrates the utility of bromo-indazole compounds in understanding receptor interactions and drug development (Hirokawa et al., 2000).
Biological and Pharmacological Applications
Antifungal Activity : Research shows that certain derivatives, like N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide, exhibit notable antifungal activity. This underscores the potential of bromo-indazole derivatives in developing antifungal agents (Du et al., 2015).
Inhibitory Effects on Soluble Epoxide Hydrolase : Compounds such as 1-(1,3,5-triazin-yl)piperidine-4-carboxamide inhibitors, which include bromo-indazole derivatives, have been identified for their inhibitory effects on soluble epoxide hydrolase, showing their potential in treating various diseases (Thalji et al., 2013).
Anticancer Properties : The discovery of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827) as a PARP inhibitor, effective in BRCA-1 and BRCA-2 mutant tumors, highlights the significance of bromo-indazole derivatives in cancer treatment (Jones et al., 2009).
Chemical Properties and Interactions
Spectroscopic and Electrochemical Properties : Studies on phenoxo-bridged dicopper(II) complexes derived from unsymmetrical binucleating ligands, including bromo-indazole derivatives, provide insights into the electrochemical and magnetic behaviors of these compounds, relevant in various chemical applications (Amudha et al., 1999).
Crystal Structure Analysis : Research on the crystal structure of 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide offers valuable information on the molecular arrangement and interactions of bromo-indazole derivatives, which is crucial for drug design and development (Anuradha et al., 2014).
Wirkmechanismus
Target of Action
The primary target of this compound is the KRAS protein . KRAS is a member of the Ras family of GTPases, which are involved in numerous cellular signaling processes . Mutations in KRAS are present in up to 30% of all tumors, including as many as 90% of pancreatic cancers .
Mode of Action
The compound acts as an inhibitor of the KRAS protein . It competes with GTP for the KRAS binding pocket in cells . This inhibits the function of KRAS, thereby disrupting the cellular signaling processes it is involved in .
Biochemical Pathways
The inhibition of KRAS affects various biochemical pathways. KRAS is involved in numerous cellular signaling processes, so its inhibition can have wide-ranging effects . .
Result of Action
The result of the compound’s action is the inhibition of the KRAS protein, which disrupts the cellular signaling processes it is involved in . This can lead to the inhibition of tumor growth in cancers where KRAS mutations are present .
Eigenschaften
IUPAC Name |
6-bromo-N-[4-(4-methoxypiperidin-1-yl)phenyl]-2-methylindazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23BrN4O2/c1-25-20(18-8-3-14(22)13-19(18)24-25)21(27)23-15-4-6-16(7-5-15)26-11-9-17(28-2)10-12-26/h3-8,13,17H,9-12H2,1-2H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQLZOWMLSBPVCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C2C=CC(=CC2=N1)Br)C(=O)NC3=CC=C(C=C3)N4CCC(CC4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23BrN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.